ROX NHS ester, 6-isomer
Description
Significance of Rhodamine Dyes as Fluorescent Probes in Chemical Biology and Material Sciences
Rhodamine dyes are a class of fluorophores widely utilized in biomedical and chemical research. Their popularity stems from a combination of favorable optical properties, including high fluorescence quantum yields, excellent photostability, and tunable absorption and emission wavelengths that span the visible to near-infrared spectrum. nih.gov These characteristics allow for the generation of strong, stable fluorescence signals, even at low concentrations, which is critical for sensitive detection.
In the realm of chemical biology, rhodamine dyes are instrumental in a variety of applications. researchgate.net They are frequently used as fluorescent labels in microscopy to visualize cellular structures and molecular interactions. For instance, antibodies labeled with rhodamine can be used to identify and locate specific proteins within a cell. Furthermore, their sensitivity to environmental factors like pH and polarity makes them valuable for monitoring dynamic intracellular processes. Some rhodamine derivatives are also used to measure mitochondrial membrane potential and as fluorogenic substrates for enzymes. researchgate.net
The utility of rhodamine dyes extends into material sciences, where they are employed as laser dyes and in the study of polymer and oligonucleotide adsorption. Dendritic polymers incorporating rhodamine components are being explored for various material science applications.
The Unique Role of ROX (Rhodamine X) Derivatives in Advanced Labeling Applications
ROX (Rhodamine X) is a specific derivative within the rhodamine family, distinguished by its spectral properties and high fluorescence quantum yield. lumiprobe.com ROX and its derivatives, such as ROX NHS ester, are particularly valuable in a range of advanced labeling applications. lumiprobe.commedchemexpress.com
A prominent application of ROX-labeled probes is in quantitative polymerase chain reaction (qPCR). medchemexpress.comglenresearch.com In this technique, ROX often serves as a passive reference dye, allowing for the normalization of fluorescent signals and improving the accuracy of quantification. glenresearch.comgenelink.com Many qPCR instruments are specifically equipped with a channel for detecting ROX fluorescence. medchemexpress.com
ROX derivatives are also crucial in DNA sequencing, particularly in the traditional dideoxy Sanger sequencing method, alongside other dyes like FAM, JOE, and TAMRA. glenresearch.com Furthermore, ROX-labeled oligonucleotides are used as hybridization probes in various in vitro and in vivo research applications, as well as in structural and functional studies of DNA, RNA, and protein-oligonucleotide complexes. genelink.com The amine-reactive nature of ROX NHS ester allows for the straightforward labeling of proteins, peptides, and amine-modified oligonucleotides. lumiprobe.comyoudobio.com
Advantages of Single Isomer (6-Isomer) Purity in Research Reproducibility and Assay Performance
The synthesis of many fluorescent dyes, including ROX, can result in a mixture of isomers, typically the 5-isomer and the 6-isomer. While these isomers may have similar spectral properties, their precise chemical structure differs. For many routine applications, a mixture of isomers is sufficient. However, for more sensitive and quantitative assays, the use of a single, purified isomer, such as the 6-isomer of ROX NHS ester, offers significant advantages. youdobio.combocascientific.com
The use of a single isomer ensures greater precision and consistency in labeling reactions. youdobio.com This is because the reactivity of the two isomers can differ slightly, leading to variability in the degree of labeling when using a mixed-isomer product. In complex biological applications, even minor positional differences between the 5- and 6-isomers can have biological implications and affect the reproducibility of experiments. bocascientific.com
Therefore, for applications demanding high reproducibility and quantitative accuracy, such as in the development of sensitive diagnostic assays or in fluorescence resonance energy transfer (FRET) based systems, the use of a high-purity, single-isomer fluorescent dye like ROX NHS ester, 6-isomer is highly recommended. youdobio.com This ensures that the fluorescent signal is uniform and that the results are consistent from one experiment to the next. youdobio.comglenresearch.com
| Property | Value |
| Appearance | Dark crimson powder lumiprobe.com |
| Molecular Formula | C37H33N3O7 lumiprobe.comglenresearch.com |
| Molecular Weight | 631.67 g/mol lumiprobe.combiocompare.com |
| Excitation Maximum | 570 nm lumiprobe.combroadpharm.com |
| Emission Maximum | 591 nm lumiprobe.combroadpharm.com |
| Extinction Coefficient | 88,000 L·mol⁻¹·cm⁻¹ lumiprobe.com |
| Fluorescence Quantum Yield | 1.0 lumiprobe.combiocompare.com |
| Solubility | Good in polar organic solvents (DMF, DMSO), low in water lumiprobe.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H33N3O7 |
|---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylate |
InChI |
InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-35(43)22-9-10-23-26(19-22)37(46-36(23)44)27-17-20-5-1-13-38-15-3-7-24(31(20)38)33(27)45-34-25-8-4-16-39-14-2-6-21(32(25)39)18-28(34)37/h9-10,17-19H,1-8,11-16H2 |
InChI Key |
PLTIOQHKDXDXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)O6)C=C9CCCN1C9=C5CCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Isomeric Purity of Rox Nhs Ester, 6 Isomer
Historical Evolution of Rhodamine Dye Synthesis Relevant to ROX Derivatives
The journey to modern rhodamine dyes began in the late 19th century. Following the synthesis of fluorescein (B123965) in 1871 by Adolf von Baeyer, the first rhodamine dyes were developed in 1887. researchgate.net A key synthetic route that emerged was the acid-catalyzed condensation of 3-aminophenols with phthalic anhydride (B1165640) to create the characteristic xanthene core of rhodamine. researchgate.net This foundational chemistry paved the way for the development of a vast array of rhodamine derivatives with tailored properties.
Over the decades, the demand for more photostable, brighter, and functionalized rhodamines for biological applications drove further synthetic innovations. nih.govnih.gov The introduction of a carboxylic acid group, for instance, provided a handle for conjugation to biomolecules. However, the use of unsymmetrically substituted starting materials like trimellitic anhydride in condensation reactions with aminophenols leads to the formation of a mixture of 5- and 6-carboxy isomers, which are often difficult to separate due to their similar physical properties. researchgate.netijcce.ac.ir This challenge of isomeric mixtures has been a significant driver in the evolution of synthetic strategies for carboxy-rhodamine derivatives like ROX.
Contemporary Chemical Synthesis Routes for ROX (6-Isomer)
Modern synthetic strategies for ROX and its derivatives are geared towards overcoming the limitations of classical methods, with a strong emphasis on achieving high yields and, crucially, isomeric purity.
Strategies for the Construction of the Rhodamine Core Structure
The fundamental xanthene core of ROX is typically constructed through a condensation reaction. An efficient route for synthesizing 5- and 6-carboxy-X-rhodamines involves the symmetrical condensation of two equivalents of 8-hydroxyjulolidine (B559601) with one equivalent of 4-carboxyphthalic anhydride. nih.gov This reaction is a Friedel-Crafts type electrophilic aromatic substitution that forms the xanthene skeleton. nih.gov While traditional methods often required high temperatures, newer protocols have been developed to improve efficiency and yield. nih.gov
A significant advancement in achieving regioselectivity is the use of phthalaldehydic acids instead of phthalic anhydrides. researchgate.netresearchgate.netacs.org This approach allows for a one-step, operationally simple synthesis of isomerically pure rhodamine dyes. By using a mixture of 2,2,2-trifluoroethanol (B45653) and water as the reaction medium, various rhodamines, including 6-carboxy-X-rhodamine (6-CXR), can be formed cleanly and efficiently as a single isomer on a gram scale. researchgate.netacs.org
Derivatization to Form the N-Hydroxysuccinimide (NHS) Ester Moiety
To make the ROX dye reactive towards primary amines on biomolecules, its carboxylic acid group is activated as an N-hydroxysuccinimide (NHS) ester. ruixibiotech.com This is a widely used method for creating stable amide bonds between the dye and a target molecule. ruixibiotech.com
The conversion of the carboxylic acid to the NHS ester is typically achieved by reacting the carboxy-rhodamine with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide. amerigoscientific.comthieme-connect.de Common carbodiimides used for this purpose include N,N'-dicyclohexylcarbodiimide (DCC). amerigoscientific.com Another effective reagent for this activation is N,N'-disuccinimidyl carbonate (DSC), which is often preferred due to its stability and the reduction of side reactions. The reaction is generally carried out in an anhydrous organic solvent like dichloromethane (B109758) to prevent hydrolysis of the active ester.
The optimal pH for the coupling of amines with NHS esters in an aqueous buffer is typically between 8.3 and 8.5. lumiprobe.com The reaction can also be performed efficiently in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with the addition of a tertiary amine base. lumiprobe.com
Regioselective Synthesis and Isomer Separation Techniques for the 6-Isomer
The production of a single isomer of carboxy-rhodamine dyes is highly desirable for many advanced biological applications where reproducibility is critical. aatbio.com The minor positional difference between the 5- and 6-isomers can significantly impact the biological properties of the resulting conjugates. aatbio.com Consequently, considerable effort has been dedicated to developing methods for both the regioselective synthesis and the efficient separation of these isomers.
As mentioned earlier, the use of phthalaldehydic acids provides a direct route to isomerically pure rhodamines, including the 6-isomer of ROX. researchgate.netresearchgate.net This method avoids the formation of isomeric mixtures from the outset.
However, when isomeric mixtures of 5(6)-carboxy-X-rhodamine are produced, separation becomes necessary. The direct separation of these isomers is challenging due to their very similar polarities. researchgate.netijcce.ac.ir A common strategy to overcome this is to first esterify the isomeric mixture. The resulting esters often have different physical properties that allow for their separation. Following separation, the desired ester isomer can be hydrolyzed back to the carboxylic acid. researchgate.netijcce.ac.ir
Another approach involves the diacetate protection of 5- and 6-carboxyfluorescein (B556484), which, after conversion to the NHS esters, allows for ready separation of the two isomers on a multi-gram scale. nih.gov A similar strategy has been successfully applied to the synthesis and separation of 5- and 6-carboxyrhodamine B NHS esters. nih.govnih.gov
| Method | Description | Advantage | Reference |
| Regioselective Synthesis | Use of phthalaldehydic acids in condensation reaction. | Directly yields a single isomer, avoiding separation steps. | researchgate.netresearchgate.netacs.org |
| Esterification and Separation | Isomeric mixture is converted to esters, which are then separated, followed by hydrolysis. | Enables separation of isomers when direct separation is difficult. | researchgate.netijcce.ac.ir |
| Diacetate Protection | Protection of hydroxyl groups as acetates facilitates the separation of the NHS ester isomers. | Allows for large-scale separation of carboxy-rhodamine NHS esters. | nih.govnih.gov |
Chromatographic Purification Methods for Isomeric Separation
Chromatographic techniques are the cornerstone of separating the 5- and 6-isomers of carboxy-rhodamines and their derivatives. High-performance liquid chromatography (HPLC) is a powerful tool for this purpose. researchgate.net The separation of the diacetate-protected NHS esters of 5- and 6-carboxyfluorescein has been successfully achieved using silica (B1680970) gel chromatography. researchgate.net While specific, detailed protocols for the large-scale chromatographic separation of ROX NHS ester isomers are often proprietary, the principles of chromatography are broadly applied.
Verification of Isomeric Purity (e.g., HPLC, NMR)
Confirming the isomeric purity of the final ROX NHS ester, 6-isomer product is a critical quality control step. High-performance liquid chromatography (HPLC) is not only used for purification but is also a primary method for assessing purity. By comparing the retention time of the product to that of a known standard, the identity and purity of the isomer can be confirmed.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful analytical tool for structure verification. While not always used for routine quality control of fluorescent dyes, it can provide detailed structural information to confirm the position of the carboxyl group on the aromatic ring, thus definitively identifying the 6-isomer.
Yield Optimization and Scalability of this compound Production
Optimizing the yield and ensuring the scalability of 6-isomer ROX NHS ester production are critical for its widespread use in applications like qPCR and DNA sequencing. medchemexpress.comlumiprobe.com The challenges lie in achieving high reaction efficiency, minimizing degradation of the dye, and implementing a purification strategy that is both effective and scalable. researchgate.netglenresearch.com
Yield Optimization
Several factors influence the final yield of pure 6-ROX NHS ester. The choice of activating agents and their stoichiometry are paramount. The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or activators like DSC in combination with a catalyst such as DMAP is common. google.com Specifically, using equivalent amounts of DSC and DMAP has been shown to produce high yields. google.com
Reaction conditions must be carefully controlled. The reaction is typically performed in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO), where the reactants are soluble. google.comglpbio.combroadpharm.com The inherent instability of rhodamine dyes like ROX, particularly their sensitivity to basic conditions, means that pH control during synthesis and workup is crucial to prevent degradation and maximize yield. glenresearch.com Post-synthesis, immediate treatment with a weak acid can stabilize the NHS ester and prevent hydrolysis, thereby preserving the product. google.com
The purity of the starting material, 6-Carboxy-X-rhodamine, directly impacts the final yield of the desired single-isomer product. In cases where a mixture of 5- and 6-isomers is used as the starting material, the final yield of the pure 6-isomer is inherently limited by the initial ratio of the isomers in the mixture. aatbio.com Some commercial mixtures contain a 6-isomer to 5-isomer ratio in the range of 3:1 to 6:1. aatbio.com
Scalability
The primary obstacle to the large-scale production of single-isomer ROX NHS ester is the separation of the 5- and 6-isomers. researchgate.netlumiprobe.com These isomers have nearly identical spectral properties but must be separated to avoid analytical issues like peak doubling in HPLC or electrophoresis. lumiprobe.com Traditional chromatographic separation can be difficult and costly to scale up.
To address this, synthetic strategies that either simplify separation or avoid the formation of isomers altogether are key to scalability.
Simplified Separation: A method involving the diacetate protection of the precursor dye has been demonstrated to allow for the separation of isomers on a multi-gram scale, making it a viable option for larger-scale production. nih.govresearchgate.net
Isomer-Specific Synthesis: A more advanced and scalable approach is the development of a general synthetic route that yields isomerically pure rhodamines directly. By using phthalaldehydic acids instead of unsymmetrical anhydrides, this method circumvents the formation of isomeric mixtures and has been used to prepare gram-scale quantities of pure 6-carboxytetramethylrhodamine (B1664190) (6-TAMRA) and 6-carboxy-X-rhodamine (6-ROX). researchgate.net This represents a significant step towards efficient, large-scale manufacturing.
The tables below summarize key synthetic strategies and the properties of the final product.
Table 1: Comparison of Synthetic Strategies for 6-ROX NHS Ester
| Strategy | Key Features | Impact on Yield & Scalability | Reference |
| DSC/DMAP Activation | Uses stoichiometric amounts of activating agents in a polar aprotic solvent (DMF). | Aims for high yield at room temperature; scalability depends on the purification method for isomer separation. | google.com |
| Diacetate Protection | Involves protecting the precursor dye, which facilitates easier separation of isomers after NHS ester formation. | Enables separation on a multi-gram scale, enhancing scalability. | nih.govresearchgate.net |
| Phthalaldehydic Acid Route | Employs a starting material that avoids the formation of a 5-/6-isomer mixture. | Eliminates the need for isomer separation, offering a direct path to high yields of pure isomer and excellent scalability (demonstrated at gram-scale). | researchgate.net |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₃₃N₃O₇ | glenresearch.combroadpharm.com |
| Molecular Weight | ~631.7 g/mol | glpbio.combroadpharm.com |
| Purity (Typical) | >80% - ≥90% | broadpharm.comantibodies.comavantorsciences.com |
| Appearance | Dark crimson/red powder | antibodies.com |
| Solubility | Good in polar organic solvents (DMF, DMSO); low in water. | glpbio.combroadpharm.comantibodies.com |
| Excitation Maximum (λex) | ~570-575 nm | broadpharm.combiotium.com |
| Emission Maximum (λem) | ~591-600 nm | broadpharm.comantibodies.combiotium.com |
| Storage Conditions | -20°C in the dark, desiccated. | glpbio.combroadpharm.comlumiprobe.com |
Reaction Kinetics and Mechanisms of Amine Reactive Conjugation by Rox Nhs Ester, 6 Isomer
Detailed Reaction Mechanism of NHS Esters with Primary Amines
The reaction between an NHS ester, such as ROX NHS ester, 6-isomer, and a primary amine proceeds through a well-established nucleophilic acyl substitution mechanism. creative-proteomics.comglenresearch.com This process is highly selective for primary aliphatic amines, which are common in biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.comresearchgate.net
The core of the conjugation reaction is a nucleophilic attack by the unprotonated primary amine on the carbonyl carbon of the NHS ester. glenresearch.comyoutube.com This initial attack forms a transient tetrahedral intermediate. glenresearch.com Subsequently, the intermediate collapses, leading to the formation of a stable amide bond between the ROX molecule and the amine-containing molecule. glenresearch.comvanderbilt.edu This reaction is classified as a substitution because the N-hydroxysuccinimide group is replaced by the incoming nucleophilic amine. masterorganicchemistry.comchemistrytalk.org The resulting amide linkage is highly stable, ensuring a permanent label on the target molecule. glenresearch.com
The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, a critical feature for the efficiency of the reaction. glenresearch.comstackexchange.com Its effectiveness as a leaving group stems from its ability to stabilize the negative charge that develops during the collapse of the tetrahedral intermediate. stackexchange.com The release of the NHS group is a key step that drives the reaction forward to form the final amide product. glenresearch.com The stability and low toxicity of the NHS by-product also contribute to the widespread use of NHS esters in bioconjugation. chemicalbook.com
Influence of Reaction Parameters on Conjugation Efficiency
The efficiency of the conjugation reaction between this compound, and primary amines is significantly influenced by several experimental parameters, most notably the pH of the reaction medium. thermofisher.comlumiprobe.com
The reaction rate is strongly dependent on pH because only the unprotonated form of the primary amine is nucleophilic and can react with the NHS ester. lumiprobe.comlumiprobe.comstackexchange.com At low pH, primary amines are predominantly in their protonated form (R-NH3+), rendering them non-nucleophilic and thus unreactive. lumiprobe.comlumiprobe.com As the pH increases, the equilibrium shifts towards the unprotonated, reactive form (R-NH2), accelerating the rate of conjugation. researchgate.netmasterorganicchemistry.com This dynamic equilibrium ensures a continuous supply of reactive amines for the conjugation reaction. researchgate.net
The optimal pH for NHS ester conjugation reactions is typically in the range of 7.2 to 8.5. thermofisher.comthermofisher.com This range represents a compromise between ensuring a sufficient concentration of the reactive, unprotonated amine and minimizing the competing hydrolysis of the NHS ester, which becomes more significant at higher pH values. thermofisher.comlumiprobe.com Buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) are commonly used to maintain the desired pH during the reaction. thermofisher.comthermofisher.com It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. thermofisher.comwindows.net
The table below illustrates the effect of pH on the half-life of a typical NHS ester, highlighting the increasing rate of hydrolysis with rising pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This table provides generalized data for NHS-ester compounds to illustrate the trend of hydrolysis. thermofisher.comthermofisher.com
The following table summarizes the key reaction parameters and their effects on the conjugation of ROX NHS ester with primary amines.
| Parameter | Effect on Reaction | Optimal Condition | Rationale |
| pH | Strongly influences the concentration of reactive amine and the rate of ester hydrolysis. | 7.2 - 8.5 | Balances the need for unprotonated amine for nucleophilic attack with the minimization of competitive hydrolysis of the NHS ester. thermofisher.comthermofisher.com |
| Amine Concentration | Higher concentration of the target amine can increase the rate of the desired aminolysis reaction. | Dependent on specific application | A higher concentration of the nucleophile can favor the conjugation reaction over hydrolysis. acs.org |
| Temperature | Affects the rate of both aminolysis and hydrolysis. | Room temperature or 4°C | Lower temperatures can help to control the rate of hydrolysis, especially during longer incubation times. thermofisher.comthermofisher.com |
| Buffer | The type of buffer can influence the reaction. | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the target molecule. thermofisher.comwindows.net |
Solvent Effects on Reactivity and Solubility of this compound in Amine-Reactive Conjugation
Use of Organic Co-solvents (e.g., DMSO, DMF) for Solubility Enhancement
This compound, exhibits low solubility in purely aqueous solutions but is readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). lumiprobe.comglpbio.com Consequently, these solvents are indispensable for preparing concentrated stock solutions of the dye before its introduction into the aqueous reaction mixture containing the target biomolecule. youdobio.com
Typically, a stock solution of the ROX NHS ester is prepared at a concentration of around 10 mg/mL in anhydrous DMSO or DMF. youdobio.com This concentrated solution is then added in a small volume to the buffered aqueous solution of the protein or amine-modified oligonucleotide to initiate the labeling reaction. glenresearch.com The use of anhydrous grades of these solvents is recommended to minimize premature hydrolysis of the moisture-sensitive NHS ester. tocris.com It is also crucial to use high-quality, amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester, reducing the labeling efficiency. lumiprobe.com
While the primary role of DMSO and DMF is to solubilize the dye, their presence as co-solvents in the final reaction mixture can also influence the reaction kinetics. The introduction of a small percentage of an organic solvent can help maintain the dye's solubility in the aqueous buffer, preventing aggregation and ensuring its availability for conjugation. However, the concentration of the organic co-solvent should be kept to a minimum, as high concentrations could potentially denature or alter the conformation of sensitive biomolecules like proteins, thereby affecting the accessibility of target amine groups.
Table 1: Solubility Characteristics of this compound
| Solvent System | Solubility | Role in Conjugation |
| Aqueous Buffers | Low lumiprobe.comglpbio.com | Primary reaction medium for biomolecules. |
| Dimethyl Sulfoxide (DMSO) | Good lumiprobe.comglpbio.com | Preparation of concentrated stock solutions. youdobio.com |
| Dimethylformamide (DMF) | Good lumiprobe.comglpbio.com | Alternative for preparing concentrated stock solutions. youdobio.com |
Impact of Water Content and Buffer Composition
The aqueous buffer system is a critical component of the conjugation reaction, influencing both the reactivity of the target primary amines and the stability of the ROX NHS ester. The reaction is a competition between the aminolysis (the desired reaction with the biomolecule's amine groups) and hydrolysis, where the NHS ester reacts with water. thermofisher.com
The optimal pH for the labeling reaction is a compromise between ensuring the deprotonation of the target primary amines (which is necessary for their nucleophilic attack on the NHS ester) and minimizing the hydrolysis of the ester. lumiprobe.com For the reaction with primary amines, a pH range of 7 to 9 is generally effective. thermofisher.com More specifically, a slightly basic pH of 8.3 to 8.5 is often recommended as optimal for achieving a high modification yield. lumiprobe.comwindows.net
The composition of the buffer is also crucial. Buffers that contain primary amines, such as Tris or glycine, are incompatible with the reaction as they will compete with the target biomolecule for reaction with the ROX NHS ester. tocris.com Commonly used amine-free buffers include phosphate, borate, and carbonate/bicarbonate buffers. tocris.comthermofisher.comthermofisher.com Sodium bicarbonate buffer at a concentration of 0.1 M and a pH of 8.3-8.5 is a frequently recommended system for this type of conjugation. glenresearch.comwindows.net
Table 2: Influence of pH on NHS Ester Stability and Amine Reactivity
| pH Condition | Effect on Primary Amines | Effect on NHS Ester | Overall Reaction Efficiency |
| Acidic (e.g., < 7) | Mostly protonated (-NH3+), poor nucleophiles lumiprobe.com | Relatively stable to hydrolysis | Low, due to unreactive amines |
| Neutral to Slightly Basic (7.2 - 8.5) | Increasingly deprotonated (-NH2), good nucleophiles thermofisher.com | Moderate rate of hydrolysis thermofisher.com | Optimal range for balancing amine reactivity and ester stability lumiprobe.comwindows.net |
| Highly Basic (e.g., > 9) | Fully deprotonated, highly reactive | Rapid hydrolysis gbiosciences.com | Low, due to rapid inactivation of the dye |
Molar Excess of ROX NHS Ester for Optimal Labeling Yield and Specificity
To achieve efficient labeling, the ROX NHS ester is typically used in a molar excess relative to the amount of the target biomolecule. This drives the reaction towards the formation of the dye-biomolecule conjugate and helps to compensate for any hydrolysis of the NHS ester that occurs during the reaction. thermofisher.com
The optimal molar ratio of dye to protein can vary depending on the specific protein, its concentration, and the desired degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. thermofisher.com For many proteins and antibodies, a 10- to 15-fold molar excess of the fluorescent dye is considered optimal. thermofisher.com However, this ratio can be adjusted to alter the extent of labeling. thermofisher.com For some applications, a lower molar excess of 5 to 10-fold may be sufficient. youdobio.com
Table 3: General Recommendations for Molar Excess of ROX NHS Ester
| Molar Excess (Dye:Biomolecule) | Expected Outcome | Considerations |
| Low (e.g., 1-5 fold) | Low degree of labeling | May be sufficient for some applications; minimizes risk of over-labeling. |
| Optimal (e.g., 5-15 fold) | Moderate to high degree of labeling youdobio.comthermofisher.com | Generally provides a good balance between labeling efficiency and protein function. |
| High (e.g., >20 fold) | High degree of labeling | Increased risk of protein precipitation, loss of biological activity, and fluorescence quenching. thermofisher.com |
Temperature and Reaction Time Optimization for Conjugate Formation
The formation of the stable amide bond between the ROX NHS ester and the primary amine of a biomolecule is dependent on both the reaction temperature and the incubation time. These parameters need to be optimized to ensure the completion of the conjugation reaction while minimizing potential side reactions or degradation of the biomolecule.
Labeling reactions with NHS esters are typically carried out for 1 to 2 hours at room temperature. glenresearch.com Alternatively, the reaction can be performed on ice for 2 hours or overnight. thermofisher.comwindows.net The choice of temperature depends on the stability of the target biomolecule. For temperature-sensitive proteins, conducting the reaction at 4°C is a common strategy to preserve their structure and function. While the reaction rate will be slower at a lower temperature, extending the incubation time can compensate for this.
The progress of the conjugation can be monitored over time, but for many standard applications, a fixed incubation time of 1 hour at room temperature is sufficient to achieve a satisfactory degree of labeling. youdobio.com For certain applications or less reactive biomolecules, extending the incubation time can lead to a higher degree of labeling. tocris.com Following the incubation period, it is common to quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted ROX NHS ester. tocris.com This is an optional step but can be useful to prevent any non-specific labeling in subsequent steps. The final, crucial step is the purification of the labeled conjugate to remove any unreacted dye and reaction byproducts. youdobio.com
Table 4: Typical Temperature and Time Parameters for ROX NHS Ester Conjugation
| Temperature | Incubation Time | Notes |
| Room Temperature | 1 - 2 hours glenresearch.com | Common condition for many labeling reactions. |
| 4°C / On Ice | 2 hours to overnight thermofisher.comwindows.net | Recommended for temperature-sensitive biomolecules to maintain their integrity. |
Specificity and Selectivity in Biomolecule Labeling
This compound, is classified as an amine-reactive dye, meaning it primarily targets and forms covalent bonds with primary amine groups present in biomolecules. lumiprobe.comglpbio.com
Reaction with N-Terminal Primary Amines and Lysine ε-Amines
In proteins and peptides, the principal sites for reaction with NHS esters are the α-amino group at the N-terminus of the polypeptide chain and the ε-amino group in the side chain of lysine residues. thermofisher.com These primary amines are nucleophilic and readily attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. glenresearch.com
Potential for Side Reactions with Other Nucleophilic Residues
While the primary reaction of this compound targets the primary amines of lysine residues and the N-terminus of proteins, the electrophilic nature of the N-hydroxysuccinimide (NHS) ester allows for potential side reactions with other nucleophilic amino acid residues. nih.govnih.gov The extent and rate of these side reactions are influenced by several factors, most notably pH and the local microenvironment created by adjacent amino acids. nih.govstackexchange.com
The most significant side reactions involve the acylation of hydroxyl-containing and thiol-containing amino acids. Systematic studies on NHS esters have demonstrated that serine, threonine, and tyrosine residues can react to form ester linkages (O-acylation). nih.govnih.gov These reactions result in the formation of O-acyl isourea derivatives, which are generally less stable than the amide bond formed with primary amines. nih.gov
A chemoproteomic study utilizing an NHS-ester probe provided insight into the relative prevalence of these side reactions. While lysine was the most frequently modified residue, significant reactivity was also observed with threonines and serines. Minor reactivity was noted with tyrosines, arginines, and cysteines. nih.gov The reactivity of these nucleophiles is generally lower than that of unprotonated primary amines and is highly dependent on the accessibility and pKa of the specific residue within the protein structure. mit.edu For instance, the formation of thioesters through reaction with cysteine's sulfhydryl group is possible, but these products may be unstable and capable of transferring the acyl group to a nearby amine. stackexchange.com
The table below summarizes the potential non-target nucleophilic residues that can react with NHS esters like this compound.
| Nucleophilic Residue | Functional Group | Potential Side Product | Relative Reactivity |
| Serine | Hydroxyl (-OH) | O-acyl ester | Significant nih.govnih.gov |
| Threonine | Hydroxyl (-OH) | O-acyl ester | Significant nih.govnih.gov |
| Tyrosine | Phenolic Hydroxyl | O-acyl ester | Minor to Significant nih.govnih.gov |
| Cysteine | Sulfhydryl (-SH) | Thioester | Minor nih.govstackexchange.com |
| Arginine | Guanidinium | Acylated Guanidinium | Minor nih.govstackexchange.com |
It is crucial to note that the O-acyl esters formed with serine, threonine, and tyrosine are less stable than the amide bonds formed with lysines. researchgate.net This instability can be exploited in purification strategies designed to remove these off-target modifications.
Strategies for Reaction Quenching and Byproduct Removal
Following the conjugation reaction, it is essential to quench any unreacted this compound to prevent further, non-specific labeling of the target biomolecule or other components in the solution. Quenching is achieved by adding a small molecule containing a primary amine, which rapidly reacts with the remaining excess NHS ester. stackexchange.com
Commonly used quenching reagents include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, or ethanolamine. stackexchange.commit.edu These reagents are typically added at a final concentration of 10-100 mM and incubated for a short period to ensure all reactive esters are deactivated. stackexchange.com The choice of quenching buffer can be critical; for example, hydroxylamine (B1172632) has been used not only to quench the reaction but also to reverse the less stable O-acyl ester side products formed on tyrosine, serine, and threonine residues. researchgate.net However, studies have shown that hydroxylamine may not be fully efficient in removing all unwanted modifications. researchgate.net More recent research suggests that other nucleophilic reagents, such as methylamine, can be more effective at cleaving these O-acyl esters. researchgate.net
Once the reaction is quenched, the labeled conjugate must be purified to remove the quenching agent, the hydrolyzed N-hydroxysuccinimide (NHS) byproduct, and any remaining free ROX dye. nih.gov Several methods are available for this purification step, with the choice depending on the scale of the reaction and the nature of the labeled biomolecule.
Common Purification Strategies:
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used method for purifying proteins and other macromolecules. It effectively separates the larger, labeled conjugate from smaller molecules like free dye, NHS, and quenching reagents. Columns such as Sephadex G-25 are commonly employed for this purpose. nih.gov
Dialysis: This technique involves placing the reaction mixture in a semi-permeable membrane that allows small molecules to diffuse out into a larger volume of buffer, while retaining the larger labeled biomolecule. It is effective but can be time-consuming. nih.govresearchgate.net
Desalting Spin Columns: For smaller scale reactions, desalting columns that operate via centrifugation offer a rapid method for buffer exchange and removal of small molecular weight byproducts. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used for high-resolution purification of labeled peptides and oligonucleotides, ensuring a very pure final product. nih.gov
The following table outlines common strategies for stopping the reaction and purifying the final conjugate.
| Step | Method | Reagent/Material | Purpose |
| Quenching | Addition of Amine Reagent | Tris-HCl, Glycine, Lysine, Hydroxylamine, Methylamine | To deactivate excess, unreacted ROX NHS ester. stackexchange.comresearchgate.net |
| Purification | Gel Filtration | Sephadex G-25 or similar | To separate the labeled conjugate from small byproducts based on size. nih.gov |
| Dialysis | Semipermeable membrane | To remove small molecules by diffusion across a membrane. nih.govresearchgate.net | |
| Desalting Column | Centrifugal spin columns | For rapid buffer exchange and removal of small molecules. nih.gov | |
| HPLC | C18 or similar column | For high-purity separation of the final product. nih.gov |
Successful quenching and thorough purification are critical steps to ensure the quality, stability, and specificity of the final ROX-labeled conjugate for its intended downstream application.
Spectroscopic and Photophysical Characterization of Rox Conjugates
Absorption and Emission Spectra of ROX-Labeled Biomolecules
The absorption and emission spectra of ROX-labeled biomolecules are fundamental to their application, dictating the appropriate excitation sources and detection windows. ROX is recognized as a highly fluorescent and photostable rhodamine dye. medchemexpress.comlumiprobe.com
The spectral properties of the ROX NHS ester, 6-isomer, are well-documented, though slight variations in reported maxima exist depending on the source and measurement conditions. Generally, the dye exhibits an absorption/excitation maximum in the range of 570 nm to 588 nm and an emission maximum that spans from 591 nm to 623 nm. It is important to note that the spectroscopic characteristics of the free dye may not be identical to those of the dye once it is covalently bound to a protein or other biomolecule. jenabioscience.com Conjugation can alter the local chemical environment of the fluorophore, leading to shifts in the spectral peaks.
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. For the ROX fluorophore, reported values vary, with common figures cited at approximately 88,000 M⁻¹cm⁻¹. This high value indicates a strong probability of light absorption, contributing to the brightness of the dye.
Table 1: Spectroscopic Properties of this compound (Free Dye)
| Parameter | Reported Value(s) |
|---|---|
| Excitation Maximum (λex) | 570 - 588 nm |
| Emission Maximum (λem) | 591 - 623 nm |
| Molar Extinction Coefficient (ε) | ~88,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | ~1.0 |
Fluorescence Quantum Yield Measurements of ROX Conjugates
The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For the free ROX dye, a quantum yield of 1.0 has been reported, signifying that, under ideal conditions, every absorbed photon results in an emitted fluorescent photon. However, the quantum yield is highly sensitive to the molecule's environment. purdue.edu Studies on similar rhodamine dyes, such as Rhodamine 6G, have shown that the quantum yield is strongly influenced by the solvent, with values of 0.95 in ethanol. nih.gov For ROX conjugates, the quantum yield can be affected by the biomolecule to which it is attached and the surrounding solution, with values potentially deviating from the theoretical maximum. Factors such as dye concentration, the formation of aggregates, and excited-state absorption can also affect the absolute quantum yield values. purdue.eduresearchgate.net
Photostability and Photobleaching Kinetics in Diverse Environments
ROX is generally described as a photostable dye, a crucial characteristic for applications requiring prolonged or intense illumination, such as fluorescence microscopy. medchemexpress.comlumiprobe.com While specific photobleaching kinetics for ROX conjugates are not extensively detailed, studies on analogous rhodamine dyes like Rhodamine 6G provide insight. The photobleaching of rhodamines can occur from higher-excited electronic states and is influenced by the mode of excitation. researchgate.net Compared to other common fluorophores like fluorescein (B123965), Rhodamine 6G demonstrates greater resistance to photobleaching. researchgate.net This suggests that ROX conjugates likely exhibit robust performance and a longer fluorescent lifetime under typical experimental conditions, a critical factor for the sensitivity of single-molecule detection and the contrast in fluorescence imaging. researchgate.net
Environmental Effects on Spectroscopic Properties of Conjugated ROX
The immediate environment surrounding the ROX fluorophore can significantly impact its spectroscopic properties. Factors such as solvent polarity and pH can alter the absorption and emission spectra, as well as the fluorescence intensity.
Solvent polarity has a pronounced effect on the fluorescence of ROX and other rhodamine dyes. A general trend observed for similar dye molecules is a bathochromic (red) shift in the emission spectrum as the polarity of the solvent increases. rsc.orgresearchgate.net This is due to the stabilization of the more polar excited state by polar solvent molecules. nih.gov The fluorescence quantum yield is also highly dependent on the solvent. For instance, studies on Rhodamine 6G have shown that the fluorescence yield is greater in ethylene glycol than in water or methanol. purdue.eduresearchgate.net Furthermore, in protic solvents, the formation of intermolecular hydrogen bonds can create pathways for non-radiative deactivation, leading to a weaker fluorescence yield. rsc.org
The pH of the environment is particularly critical during the conjugation process. The reaction of the ROX NHS ester with primary amines on proteins, oligonucleotides, or other biomolecules is most efficient at a pH between 8.2 and 8.5. At this alkaline pH, the primary amino groups are deprotonated and thus more reactive. However, the stability of the NHS ester itself is pH-dependent, with the rate of hydrolysis increasing at higher pH, which can compete with the desired labeling reaction.
Intramolecular Interactions and Self-Quenching in Highly Labeled Conjugates
The primary mechanism behind self-quenching in rhodamine dyes, including ROX, is the formation of non-fluorescent ground-state dimers. nih.gov These aggregates, often characterized as H-dimers, arise from plane-to-plane stacking of the dye molecules. nih.gov This stacking is driven by van der Waals forces and hydrophobic interactions between the aromatic ring systems of the fluorophores. The formation of H-dimers alters the absorption spectrum, often causing a blue shift, and provides a non-radiative decay pathway for the excited state, thus quenching fluorescence. nih.gov
Several factors influence the extent of self-quenching in highly labeled conjugates:
Dye-to-Protein (D/P) Ratio: As the number of dye molecules per biomolecule increases, their average distance decreases, making dimer formation and energy transfer more probable. This leads to a non-linear relationship between the degree of labeling and the total fluorescence, where the brightness per dye molecule decreases at higher labeling densities.
Linker Chemistry: The length and flexibility of the linker arm connecting the dye to the biomolecule can affect the ability of the fluorophores to interact. For instance, a study on tetramethylrhodamine showed that a longer, six-carbon linker could decrease the degree of quenching compared to a shorter one by increasing the distance between conjugated dyes. nih.gov
Local Environment: The microenvironment on the surface of the biomolecule, including the proximity of charged or hydrophobic residues, can influence dye aggregation. Preferential labeling of adjacent sites, such as neighboring lysine (B10760008) residues on a protein, can lead to significant clustering of dye molecules and severe fluorescence quenching. nih.gov
Comparative Photophysical Analysis with Other Fluorescent Dyes
ROX is a member of the rhodamine family of dyes, which are valued for their high fluorescence quantum yields and good photostability. researchgate.net Its performance as a fluorescent label is best understood through a comparative analysis of its photophysical properties against other commonly used fluorophores, such as fluorescein and cyanine dyes.
The key photophysical parameters for a fluorescent dye include its absorption and emission maxima, molar extinction coefficient (a measure of how strongly it absorbs light), and fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The product of the molar extinction coefficient and the quantum yield gives the molecular brightness, a crucial parameter for assessing the sensitivity of a probe.
Below is a comparative table of ROX and other selected fluorescent dyes.
| Parameter | ROX, 6-isomer | Fluorescein (FAM) | Cyanine 5 (Cy5) |
| Excitation Maximum (λex) | 570-578 nm lumiprobe.comaatbio.com | 495 nm glenresearch.com | 646 nm glenresearch.com |
| Emission Maximum (λem) | 591-608 nm lumiprobe.comglenresearch.com | 521 nm glenresearch.com | 662 nm glenresearch.com |
| Molar Extinction Coefficient (ε) | ~88,000 M-1cm-1 lumiprobe.comantibodies.com | ~83,000 M-1cm-1 | ~250,000 M-1cm-1 |
| Fluorescence Quantum Yield (Φ) | ~1.0 lumiprobe.comantibodies.com | ~0.93 | ~0.27 |
| Molecular Brightness (ε x Φ) | ~88,000 | ~77,190 | ~67,500 |
| Stokes Shift | ~21-31 nm | ~26 nm | ~16 nm |
Analysis:
Spectral Range: ROX absorbs and emits in the orange-red region of the visible spectrum. This is advantageous compared to blue-green emitting dyes like fluorescein, as it minimizes interference from cellular autofluorescence, which is typically stronger at shorter wavelengths. Dyes like Cy5 operate even further into the red and near-infrared regions, offering even lower background fluorescence for in vivo imaging applications.
Photostability: Rhodamine dyes, including ROX, are generally known for their superior photostability compared to fluorescein. researchgate.net Fluorescein is notoriously susceptible to photobleaching, which can limit its utility in applications requiring prolonged or intense illumination, such as single-molecule imaging. However, some reports indicate that 6-ROX itself can be less stable than other rhodamine derivatives or newer formulations designed for enhanced stability. aatbio.com
Environmental Sensitivity: The fluorescence of fluorescein is highly pH-dependent, decreasing significantly in acidic environments. ROX, like other rhodamines, offers the advantage of having fluorescence that is relatively independent of pH over the physiological range, providing more stable and reliable signals in cellular applications. glenresearch.com
Applications of Rox Nhs Ester, 6 Isomer in Biomolecular Labeling and Probe Design
Protein and Peptide Labeling Methodologies
The primary application of ROX NHS ester, 6-isomer, lies in its ability to covalently attach to primary amines (-NH2) on proteins and peptides. thermofisher.com This reaction forms a stable amide bond, effectively tagging the biomolecule with a fluorescent label. thermofisher.comlumiprobe.com The most common target for this reaction is the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain.
General Protocols for Fluorescent Protein Conjugation
The conjugation of ROX NHS ester to proteins is a straightforward process that involves the reaction of the amine-reactive dye with primary amines on the protein surface. researchgate.net
Reaction Buffers and Conditions:
The labeling reaction is highly pH-dependent. lumiprobe.com A slightly basic pH, typically between 8.3 and 9.0, is optimal for the reaction as it ensures that the primary amino groups are in a non-protonated state and available for reaction. lumiprobe.com Common buffers used include sodium bicarbonate or sodium borate (B1201080) buffers. youdobio.com It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the protein for the NHS ester. lumiprobe.comthermofisher.com
Step-by-Step Conjugation Process:
Dye Preparation: The ROX NHS ester is typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. youdobio.com
Protein Preparation: The protein of interest is dissolved in the appropriate reaction buffer at a suitable concentration.
Labeling Reaction: A molar excess of the dye solution is added to the protein solution. youdobio.com The reaction is typically incubated for one to several hours at room temperature or overnight on ice, with gentle mixing and protection from light. lumiprobe.comyoudobio.com
Quenching (Optional): The reaction can be stopped by adding a quenching reagent like Tris-HCl or glycine, which contains primary amines to react with any remaining unreacted NHS ester. youdobio.com
Purification: The final and critical step is the removal of the unreacted dye from the labeled protein. This is commonly achieved through methods like gel filtration (desalting columns), dialysis, or high-performance liquid chromatography (HPLC). youdobio.comaatbio.com
Strategies for Site-Specific Protein Modification
While traditional NHS ester labeling targets all accessible primary amines, leading to heterogeneous products, there is a growing need for more controlled, site-specific labeling. nih.gov Non-selective labeling can potentially alter the protein's structure and function. nih.gov
One innovative strategy involves converting the NHS ester into a more selective labeling reagent. By reacting the NHS ester with a thiol-containing compound like 2-mercaptoethanesulfonic acid (MESNA), it can be transformed into a thioester. nih.govresearchgate.net This thioester can then specifically react with an N-terminal cysteine residue on a protein, a reaction known as native chemical ligation. nih.gov This approach allows for the precise attachment of the fluorescent label to a predetermined site on the protein. nih.gov
Other methods for achieving site-specific modification include:
Introduction of Unnatural Amino Acids: Incorporating amino acids with unique reactive groups into the protein sequence allows for bioorthogonal chemistry. nih.gov
Enzymatic Labeling: Utilizing enzymes to attach labels to specific recognition sequences on the protein. nih.gov
Targeting Cysteine Residues: The thiol group of cysteine is a common target for site-specific modification using maleimide chemistry, offering high selectivity over amines. nih.gov
Control and Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of fluorescently labeled proteins. aatbio.comescholarship.org An optimal DOL is essential, as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential protein aggregation or loss of function. aatbio.com For antibodies, a DOL between 2 and 10 is often considered ideal. aatbio.com
Controlling the DOL:
The DOL can be controlled by adjusting several factors in the labeling reaction:
Molar Ratio of Dye to Protein: This is the most direct way to influence the DOL. Trying different molar ratios is recommended to find the optimal level for a specific protein.
Protein Concentration: Higher protein concentrations can favor the labeling reaction over hydrolysis of the NHS ester. thermofisher.com
Reaction Time and Temperature: Longer incubation times can lead to a higher DOL.
pH of the Reaction Buffer: The pH affects the reactivity of both the amino groups and the NHS ester. lumiprobe.com
Determining the DOL:
The DOL is typically determined using spectrophotometry. aatbio.com This involves measuring the absorbance of the labeled protein at two wavelengths:
At 280 nm, which is characteristic of the protein.
At the maximum absorbance of the dye (around 575 nm for ROX).
A correction factor is needed to account for the dye's absorbance at 280 nm. aatbio.com The concentrations of the protein and the dye can then be calculated using the Beer-Lambert law, and the DOL is determined by the molar ratio of the dye to the protein.
Nucleic Acid and Oligonucleotide Labeling
This compound is also widely used for labeling nucleic acids, particularly oligonucleotides that have been modified to contain a primary amine group. interchim.comglenresearch.comglenresearch.com This allows for the creation of fluorescently tagged probes for various molecular biology applications. medchemexpress.comantibodies.comaddexbio.com
Labeling of Amino-Modified Oligonucleotides
The standard method for incorporating ROX into oligonucleotides is through the use of its NHS ester form, as a ROX phosphoramidite is not available. glenresearch.comglenresearch.com The process involves reacting the ROX NHS ester with an oligonucleotide that has been synthesized with a 5'-amino-modifier. thermofisher.comglenresearch.com
Labeling Protocol:
The amino-modified oligonucleotide is dissolved in a carbonate/bicarbonate buffer at a pH of around 9. glenresearch.com
A solution of ROX NHS ester in DMF or DMSO is added to the oligonucleotide solution. glenresearch.com
The reaction is allowed to proceed for about an hour at room temperature. glenresearch.com
The labeled oligonucleotide is then purified to remove unreacted dye, typically by desalting or HPLC. aatbio.comglenresearch.com
This post-synthetic modification approach is a common and effective way to produce ROX-labeled oligonucleotides. glenresearch.com
Applications in Quantitative Polymerase Chain Reaction (qPCR)
ROX-labeled oligonucleotides are frequently used in quantitative real-time PCR (qPCR). lumiprobe.commedchemexpress.cominterchim.com In this context, ROX often serves as a passive reference dye. glenresearch.comglenresearch.com
Role as a Passive Reference Dye:
The fluorescence signal of ROX is not affected by the PCR reaction itself. signagen.com Its purpose is to normalize the fluorescent signal of the reporter dye (e.g., SYBR Green or a FAM-labeled probe). signagen.com This normalization corrects for variations between wells that can arise from pipetting errors, differences in reaction volume, or instrument-related fluctuations in signal detection. signagen.com By providing a stable baseline fluorescence, ROX helps to improve the precision and reproducibility of qPCR data. signagen.comnih.gov Many qPCR instruments are specifically equipped with a channel for detecting the ROX signal. lumiprobe.commedchemexpress.comantibodies.com
Role as a Passive Reference Dye for Signal Normalization
In quantitative real-time polymerase chain reaction (qPCR), ROX is frequently used as a passive reference dye to normalize the fluorescent signal of reporter dyes (such as SYBR® Green or the fluorophores in TaqMan® probes). glenresearch.com The fluorescence of ROX is not influenced by the PCR reaction, meaning its signal remains stable throughout the amplification process. glenresearch.com This stable signal provides an internal control that allows for the correction of well-to-well variations in fluorescence that are not related to the PCR amplification itself.
Such variations can arise from several sources, including:
Pipetting inaccuracies leading to differences in reaction volumes.
Variations in the optical path of the qPCR instrument.
Changes in lamp intensity or detector sensitivity over time.
The presence of bubbles or condensation in the reaction wells.
By normalizing the reporter dye's fluorescence intensity to the ROX signal, researchers can significantly improve the precision and reproducibility of qPCR data. glenresearch.com The instrument calculates the normalized reporter intensity (Rn) by dividing the reporter's emission intensity by that of the ROX dye. This process minimizes the impact of non-PCR related fluctuations, enabling more accurate quantification of nucleic acids.
Design of ROX-Labeled Oligonucleotide Probes for qPCR Detection
The amine-reactive nature of ROX NHS ester allows for its incorporation into custom-synthesized oligonucleotide probes for qPCR. lumiprobe.com Since ROX is not available as a phosphoramidite, the standard method for its integration into oligonucleotides is through the use of its NHS ester form, which reacts with an amino-modifier introduced into the oligonucleotide sequence. glenresearch.com
These ROX-labeled oligonucleotides are key components of hydrolysis probes, often used in TaqMan®-type assays. In this format, the probe is dually labeled with a reporter fluorophore (like FAM) at one end and a quencher dye (such as Black Hole Quencher®, BHQ®) at the other. ROX itself can also serve as the reporter fluorophore, typically paired with a suitable quencher like BHQ2. chemimpex.com When the probe is intact, the quencher suppresses the fluorescence of ROX. During the PCR extension phase, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe as it hybridizes to the target sequence, separating the ROX fluorophore from the quencher. This separation results in an increase in fluorescence that is directly proportional to the amount of amplified product.
Use in Dideoxy Sanger Sequencing and Genetic Analysis
Historically, ROX has been a significant fluorophore in the field of automated DNA sequencing, particularly in the dideoxy chain-termination method, commonly known as Sanger sequencing. glenresearch.com This method relies on the enzymatic synthesis of DNA strands of varying lengths, each terminated by a fluorescently labeled dideoxynucleotide triphosphate (ddNTP).
In classic Sanger sequencing setups, four different fluorescent dyes are used to label the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP). ROX, alongside other dyes like FAM, JOE, and TAMRA, served as one of these labels. glenresearch.com The amine-reactive ROX NHS ester is used to create these dye-labeled ddNTPs. vectorlabs.com When a labeled ddNTP is incorporated into a growing DNA strand by DNA polymerase, synthesis is terminated. The result is a collection of DNA fragments of different lengths, each ending with a dye corresponding to the terminal base. These fragments are then separated by size using capillary electrophoresis, and a laser excites the dyes. The detector reads the specific fluorescence emission of each fragment as it passes, allowing the reconstruction of the DNA sequence. vectorlabs.com
Integration into Fluorescent Oligonucleotide Probe Systems (e.g., Molecular Beacons, Hybridization Probes)
Beyond its use in hydrolysis probes for qPCR, ROX NHS ester is also used to label other types of oligonucleotide probes, such as Molecular Beacons and FRET (Förster Resonance Energy Transfer) probes.
Molecular Beacons: These are hairpin-shaped oligonucleotide probes labeled with a fluorophore (like ROX) on one end and a quencher on the other. In the absence of a target sequence, the hairpin structure holds the fluorophore and quencher in close proximity, suppressing fluorescence. When the probe's loop sequence binds to its complementary target DNA or RNA, the hairpin opens, separating the fluorophore from the quencher and generating a fluorescent signal.
Hybridization Probes (FRET Probes): In this system, two separate probes are designed to hybridize to adjacent sequences on the target nucleic acid. One probe is labeled with a donor fluorophore and the other with an acceptor fluorophore, such as ROX. When both probes are hybridized to the target, the donor and acceptor are brought close enough for FRET to occur. The excitation of the donor dye results in energy transfer to the acceptor dye (ROX), which then emits fluorescence at its characteristic wavelength. This signal is dependent on the presence of the target sequence that brings the two probes together.
Functionalization of Nanomaterials and Surfaces for Biosensing and Imaging
The reactivity of ROX NHS ester with primary amines makes it a valuable tool for the functionalization of nanomaterials and surfaces to create novel biosensors and imaging agents. genaxxon.com Many nanomaterials, such as silica (B1680970) nanoparticles, gold nanoparticles, and quantum dots, can be surface-modified to present primary amine groups. rsc.orgresearchgate.net By reacting these amine-functionalized nanomaterials with ROX NHS ester, a stable, covalent attachment of the highly fluorescent ROX dye can be achieved.
This functionalization imparts strong fluorescence to the nanomaterial, which is essential for various applications:
Biosensing: ROX-functionalized nanoparticles can be further conjugated with biorecognition molecules like antibodies or nucleic acids. These fluorescent nanoprobes can then be used to detect specific biological targets (e.g., proteins, DNA) with high sensitivity. researchgate.net The bright and stable fluorescence of ROX allows for clear signal detection in these sensor formats.
Imaging: By attaching ROX to nanomaterials designed for targeted delivery, researchers can create probes for fluorescence imaging. mdpi.com For instance, nanoparticles functionalized with ROX and a targeting ligand can be used to visualize specific cells or tissues in biological samples.
Development of Advanced Fluorescent Imaging Probes
ROX NHS ester is employed in the development of a wide range of fluorescent probes for advanced imaging techniques. Its high fluorescence quantum yield and photostability are desirable properties for probes used in applications that require sensitive detection and resistance to photobleaching. chemimpex.com The ability to conjugate ROX to various biomolecules, including proteins, antibodies, and nucleic acids, allows for the creation of highly specific imaging agents. abcam.com These probes are instrumental in studying cellular structures, tracking molecules within live cells, and in fluorescence resonance energy transfer (FRET) applications to study molecular interactions. vectorlabs.com
Applications in Fluorescence Microscopy
ROX-labeled probes are widely utilized in fluorescence microscopy and other cellular imaging techniques. chemimpex.comvectorlabs.com The bright red fluorescence of ROX provides excellent contrast for visualizing specific targets within complex biological environments. Researchers can label proteins or nucleic acids with ROX NHS ester to track their localization and dynamics within cells. chemimpex.com This is a cornerstone of techniques like immunofluorescence, where a ROX-labeled secondary antibody is used to detect a primary antibody bound to a specific protein, allowing for the visualization of that protein's distribution in cells and tissues.
| Parameter | Value | Source(s) |
| Excitation Maximum (Absorbance) | ~570-584 nm | genaxxon.com |
| Emission Maximum | ~591-608 nm | genaxxon.comglenresearch.com |
| Common Applications | qPCR, Sanger Sequencing, Fluorescence Microscopy, Labeling | glenresearch.comchemimpex.com |
| Application | Probe Type | ROX Function |
| qPCR | Passive Reference | Internal control for signal normalization |
| qPCR | TaqMan®-type Probe | Reporter fluorophore |
| Sanger Sequencing | Labeled ddNTPs | Fluorescent label for base identification |
| Fluorescence Microscopy | Labeled Antibodies/Oligos | Fluorophore for target visualization |
Utility in Flow Cytometry
Flow cytometry is a powerful technique for analyzing the characteristics of cells or particles in a heterogeneous population. A cornerstone of this method is the use of fluorochrome-conjugated antibodies that bind to specific cellular antigens, allowing for the identification, quantification, and sorting of cell subpopulations. nih.govptglab.comsigmaaldrich.com
This compound, can be used to label antibodies and other proteins for flow cytometric analysis. The NHS ester reacts with primary amines on the antibody to form a stable amide bond, covalently attaching the fluorescent ROX molecule. medchemexpress.comnih.gov These ROX-labeled antibodies can then be used in direct staining protocols to detect specific cell surface or intracellular markers. sigmaaldrich.combio-rad-antibodies.com
The selection of fluorophores for multicolor flow cytometry is dictated by their spectral properties to minimize spectral overlap between different dyes. ROX exhibits excitation and emission maxima that place it in the orange-red region of the spectrum, making it compatible with common laser lines used in flow cytometers, such as the yellow-green (561 nm) laser. When designing multicolor panels, the specific excitation and emission profile of ROX must be considered to select appropriate optical filters and to perform compensation for spectral overlap with other fluorophores.
Table 1: Spectral Properties of 6-Carboxy-X-rhodamine (ROX)
| Property | Wavelength (nm) |
|---|---|
| Maximum Excitation (λex) | ~570-575 nm |
| Maximum Emission (λem) | ~591-600 nm |
| Recommended Laser Line | Yellow-Green (561 nm) |
| Emission Color | Orange-Red |
Spectral properties can vary slightly depending on the conjugation partner and solvent environment.
While ROX-conjugates are suitable for flow cytometry, the technique is dominated by a wide array of other commercially available dyes, including phycobiliproteins and newer synthetic fluorophores that offer a broader range of colors and brightness levels. ptglab.com
Fluorescence Resonance Energy Transfer (FRET) Applications of ROX Conjugates
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which an excited state donor fluorophore transfers energy non-radiatively to a proximal ground state acceptor molecule. nih.gov This phenomenon, often described as a "molecular ruler," is highly sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. nih.gov
In FRET applications, ROX is commonly employed as an acceptor fluorophore. Its absorption spectrum shows significant overlap with the emission spectra of several common donor fluorophores, such as fluorescein (B123965) (FAM), a prerequisite for efficient energy transfer. nih.gov
A primary application of ROX-based FRET is in the design of fluorescent probes for quantitative real-time polymerase chain reaction (qPCR). For instance, in TaqMan® probes and Molecular Beacons, a donor fluorophore (like FAM) and an acceptor/quencher (like ROX or a non-fluorescent quencher) are attached to the same oligonucleotide probe. The probe's conformation keeps the donor and acceptor in close proximity, quenching the donor's fluorescence. During PCR, enzymatic cleavage or hybridization-induced conformational changes of the probe separate the donor and acceptor, leading to an increase in donor fluorescence that is proportional to the amount of amplified DNA.
Research has also explored the use of ROX in FRET-based systems for studying molecular interactions and for SNP genotyping. In one such system, "duplex Scorpions," the efficiency of FRET between a FAM donor and a ROX acceptor was shown to be dependent on the number of bases separating the two dyes on an oligonucleotide, with different separation distances resulting in varied quenching of the ROX signal. glpbio.com Another study investigated FRET between a water-soluble conjugated polymer (donor) and ROX-labeled single-stranded DNA (acceptor) for DNA sequence detection. lumiprobe.com
Table 2: Common FRET Donor-Acceptor Pairs Involving ROX
| Donor Fluorophore | Acceptor Fluorophore | Typical Application |
|---|---|---|
| 6-FAM (Fluorescein) | ROX | qPCR Probes, SNP Genotyping |
| JOE (2',7'-Dimethoxy-4',5'-dichloro-6-carboxyfluorescein) | ROX | DNA Sequencing & Analysis |
Strategies for Multimodal Imaging via ROX Labeling
Multimodal imaging integrates two or more imaging techniques to provide a more comprehensive understanding of biological processes by leveraging the complementary strengths of each modality. nih.govthermofisher.com A common strategy involves creating bimodal probes that combine a fluorescent dye for optical imaging with a radionuclide for nuclear imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.govmdpi.com
This dual-modality approach allows for the high-sensitivity, quantitative, and whole-body imaging capabilities of PET/SPECT to be complemented by the high-resolution visualization of tissues during techniques like fluorescence-guided surgery. nih.gov
The general strategy for creating such a bimodal probe involves conjugating a single targeting molecule (e.g., an antibody, peptide, or small molecule) with both a fluorescent dye and a chelator for a radiometal. nih.gov
Targeting Moiety : A biomolecule that specifically binds to a biological target of interest, such as a cancer-specific receptor.
Fluorescent Reporter : A dye, such as a derivative of ROX, is attached to the targeting moiety. ROX NHS ester can be used to label amine groups on the targeting biomolecule.
Radionuclide Complex : A bifunctional chelator (e.g., DOTA) is also conjugated to the targeting molecule. This chelator securely holds a diagnostic radionuclide (e.g., ⁶⁴Cu or ⁶⁸Ga for PET; ¹¹¹In for SPECT). researchgate.net
The resulting trimolecular construct can be administered and tracked in vivo. The radionuclide emissions are detected by a PET or SPECT scanner to provide a quantitative map of probe distribution throughout the body, while the fluorescent component can be used for ex vivo analysis of tissues or for intraoperative imaging.
While this is a well-established strategy for developing bimodal probes, the selection of the fluorophore is critical. For in vivo optical imaging, dyes emitting in the near-infrared (NIR) region (650-900 nm) are often preferred due to lower tissue autofluorescence and deeper tissue penetration. nih.gov Although ROX is a bright and photostable dye, its emission maximum is below the NIR window. Consequently, while ROX could theoretically be incorporated as the fluorescent reporter in a multimodal probe for surface-level or ex vivo applications, many current research efforts focus on NIR dyes for in vivo dual-modality imaging. mdpi.comnih.gov
Analytical Techniques for Characterization and Quality Control of Rox Nhs Ester and Its Conjugates
Spectroscopic Methods for Quantification and Purity Assessment of Conjugates
Spectroscopic techniques are fundamental in the analysis of ROX NHS ester conjugates, offering non-destructive and highly sensitive means of quantification and purity assessment. These methods are predicated on the unique light-absorbing and emitting properties of the rhodamine-based dye.
UV-Vis spectrophotometry is a cornerstone technique for determining the concentration of ROX NHS ester conjugates and for calculating the dye-to-protein ratio, also known as the degree of labeling (DOL). core.ac.uknih.gov This method leverages the Beer-Lambert law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species. arizona.edu
To ascertain the DOL, absorbance measurements of the conjugate solution are taken at two key wavelengths: at the maximum absorbance of the ROX dye (λmax, approximately 570 nm) and at 280 nm, the characteristic absorbance maximum for most proteins due to the presence of aromatic amino acids like tryptophan and tyrosine. arizona.edulumiprobe.comgbiosciences.com
The concentration of the bound dye can be calculated from the absorbance at its λmax, while the protein concentration is determined from the absorbance at 280 nm. arizona.edu However, a critical correction must be applied, as the ROX dye itself exhibits some absorbance at 280 nm. This is accounted for by a correction factor (CF280), which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax. arizona.edu The corrected protein absorbance is then used to calculate the protein concentration. The DOL is subsequently determined by taking the molar ratio of the dye to the protein. arizona.edu
It is important to note that for accurate DOL determination, any unbound dye must be completely removed from the conjugate solution, typically through methods like dialysis or gel filtration. gbiosciences.comthermofisher.com The precision of this calculation also hinges on the accurate knowledge of the molar extinction coefficients for both the protein and the ROX dye at their respective absorbance maxima. gbiosciences.comnih.gov
| Parameter | Wavelength (nm) | Purpose |
| Amax | ~570 | Measures absorbance of ROX dye for concentration calculation. |
| A280 | 280 | Measures absorbance of protein for concentration calculation. |
| Correction Factor (CF280) | 280/λmax | Corrects for dye absorbance at 280 nm. |
The reaction between ROX NHS ester and a primary amine on a biomolecule results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com The hydrolysis of the NHS ester, a competing reaction that reduces conjugation efficiency, also liberates NHS. thermofisher.com
Monitoring the release of this NHS byproduct provides a valuable real-time indicator of the reaction's progress and the extent of ester hydrolysis. NHS exhibits a characteristic absorbance in the 260-280 nm range of the UV spectrum. thermofisher.comrsc.org By tracking the increase in absorbance in this region over time, the rate of both the desired conjugation reaction and the undesirable hydrolysis can be assessed. thermofisher.com
This analytical approach is particularly useful for optimizing reaction conditions, such as pH and temperature, to maximize conjugation efficiency while minimizing hydrolysis. The half-life of hydrolysis for NHS esters is significantly influenced by pH, decreasing from several hours at pH 7.0 to mere minutes at a pH of 8.6. thermofisher.com Therefore, careful monitoring of NHS release can aid in fine-tuning the reaction environment for optimal outcomes.
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is an indispensable tool for the purification and analysis of ROX NHS ester and its conjugates, enabling the separation of complex mixtures based on the differential partitioning of their components between a mobile and a stationary phase. nih.govnih.govlumiprobe.com
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to assess the purity of the ROX NHS ester and to determine its isomeric content. arizona.eduantibodies.com Carboxy rhodamines, the precursors to ROX NHS ester, typically exist as a mixture of 5- and 6-isomers. antibodies.com While this particular compound is the 6-isomer, HPLC can be employed to confirm the absence of the 5-isomer and other impurities. glenresearch.com
In a typical HPLC analysis, the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column under high pressure. The separation is based on the differential interactions of the analytes with the stationary phase. For a non-polar compound like ROX NHS ester, reversed-phase HPLC is commonly used, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture.
The purity of the compound is determined by the presence of a single major peak in the chromatogram, with the area of this peak being proportional to the concentration of the pure compound. The presence of additional peaks would indicate the presence of impurities or isomeric variants. nih.gov
Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is a widely used method for purifying ROX NHS ester conjugates from unreacted dye and other small molecules. nih.govthermofisher.com This technique separates molecules based on their size and shape. thermofisher.com
The stationary phase in gel filtration consists of porous beads with a defined pore size. thermofisher.com When the conjugate mixture is passed through the column, larger molecules, such as the protein conjugate, are excluded from the pores and thus travel through the column more quickly, eluting first. thermofisher.com Smaller molecules, like the unreacted ROX NHS ester and the NHS byproduct, can enter the pores, resulting in a longer path through the column and a later elution time. thermofisher.com
This method is particularly effective for desalting and buffer exchange of the purified conjugate. thermofisher.comgbiosciences.com The simplicity, reliability, and gentle nature of gel filtration make it a preferred method for the purification of biomolecules, as it helps to preserve their biological activity. nih.gov
| Chromatographic Technique | Principle of Separation | Application for ROX NHS Ester |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Purity assessment and determination of isomeric content. |
| Gel Filtration Chromatography (SEC) | Separation based on molecular size and shape. | Purification of conjugates from unreacted dye and byproducts. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quality Control
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of ROX NHS ester. thermofisher.comsemanticscholar.orgresearchgate.net It is a non-destructive method that relies on the magnetic properties of atomic nuclei. researchgate.net
In NMR spectroscopy, the sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms, such as ¹H and ¹³C, absorb and re-emit this electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure. nih.gov
For ROX NHS ester, ¹H NMR and ¹³C NMR are the most commonly used techniques. ¹H NMR provides information about the number and types of hydrogen atoms in the molecule, as well as their connectivity. ¹³C NMR provides similar information for the carbon atoms, revealing the carbon skeleton of the compound. youtube.com
Gel Electrophoresis and Fluorescence Scanning for Labeled Product Verification
A critical step following the conjugation of ROX NHS ester to a target molecule, such as a protein or an oligonucleotide, is the verification of the labeling reaction and the assessment of product purity. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) coupled with fluorescence scanning is a widely used and effective method for this purpose. jenabioscience.com This technique serves to separate the fluorescently labeled conjugate from any unreacted, free dye.
The process involves running the reaction mixture on an SDS-PAGE gel, which separates molecules based on their molecular weight. After electrophoresis, the gel is analyzed using a fluorescence scanner set to the appropriate excitation and emission wavelengths for the ROX dye (typically around 570 nm for excitation and 591 nm for emission). broadpharm.comantibodies.com
The primary goal of this analysis is to confirm the covalent attachment of the dye to the target molecule and to ensure the removal of excess, unbound ROX NHS ester. A successful and pure conjugation is indicated by the presence of a single fluorescent band on the scanned gel, which corresponds to the molecular weight of the target protein or biomolecule. jenabioscience.com If a secondary band is observed at a very low molecular weight, this signifies the presence of residual free dye, indicating that the conjugate requires further purification. jenabioscience.com Purification methods such as gel filtration are often employed to remove this unbound fluorophore before the conjugate can be used in downstream applications. lumiprobe.com
Table 1: Interpretation of Gel Electrophoresis and Fluorescence Scanning Results for ROX-Conjugates
| Observation in Fluorescent Scan | Interpretation | Required Action |
|---|---|---|
| Single fluorescent band at the expected molecular weight of the target molecule. | Successful conjugation; product is pure. | Proceed with downstream applications. |
| Fluorescent band at the expected molecular weight AND a band at a very low molecular weight. | Successful conjugation but contaminated with free dye. | Further purification of the conjugate is necessary. jenabioscience.com |
Assessment of ROX NHS Ester Reactivity and Stability Over Time
The utility of ROX NHS ester as a labeling reagent is fundamentally dependent on its reactivity and stability. Understanding these characteristics is essential for successful and reproducible bioconjugation.
Reactivity Profile: The N-hydroxysuccinimidyl (NHS) ester is an amine-reactive functional group designed to form a stable, covalent amide bond with primary amino groups. jenabioscience.comruixibiotech.com In biological molecules, these primary amines are predominantly found on the side chains of lysine (B10760008) residues and at the N-terminus of polypeptides. jenabioscience.com However, research has demonstrated that while NHS esters show a strong preference for lysines, they are versatile probes that can also react with other nucleophilic amino acids. nih.gov A chemoproteomic study revealed that an NHS-ester probe reacted with a variety of residues in a complex proteome, with the following approximate distribution. nih.gov
Table 2: Reactivity of NHS-Ester Probes with Amino Acid Residues
| Amino Acid | Percentage of Total Modified Peptides |
|---|---|
| Lysine | ~50% |
| Serine | ~18% |
| Threonine | ~17% |
| Other (Tyrosine, Arginine, Cysteine) | Minor |
Data derived from research on NHS-ester-alkyne probes in mouse liver proteomes. nih.gov
The efficiency of the labeling reaction is highly pH-dependent. The primary amino groups must be deprotonated to be reactive, necessitating a sufficiently high pH. jenabioscience.com The optimal pH range for the reaction is typically between 8.3 and 8.5. jenabioscience.comlumiprobe.com At pH values above this range, the rate of hydrolysis of the NHS ester itself increases significantly, which competes with the desired conjugation reaction and leads to the formation of a non-reactive carboxylic acid, thereby reducing the labeling yield. jenabioscience.comlumiprobe.com
Stability and Storage: The stability of ROX NHS ester, both in its solid form and in solution, is a critical factor for maintaining its reactivity. Like many fluorescent dyes, it should be protected from prolonged exposure to light. lumiprobe.combiotium.com The stability under various conditions is summarized below.
Table 3: Stability and Storage Recommendations for ROX NHS Ester
| Form | Storage Condition | Duration | Notes |
|---|---|---|---|
| Solid (lyophilized) | -20°C, desiccated, protected from light. jenabioscience.combroadpharm.comlumiprobe.com | At least 12 months. lumiprobe.combiotium.com | Recommended for long-term storage. |
| In transit (solid) | Room temperature. lumiprobe.commedchemexpress.com | Up to 3 weeks. lumiprobe.com | Stable for the duration of shipping. |
| Solution in DMF or DMSO | -20°C. broadpharm.comantibodies.comlumiprobe.com | 1-2 months. lumiprobe.com | Dimethylamine-free DMF is preferred as dimethylamine (B145610) can react with the NHS ester. lumiprobe.com |
| Aqueous Solution | Use immediately. | Not recommended for storage. | NHS esters hydrolyze in the presence of water. lumiprobe.com |
Proper storage of the unreacted dye at -20°C is crucial to prevent degradation and loss of reactivity. jenabioscience.com Once dissolved in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the solution can be stored at -20°C for a limited time. lumiprobe.com However, aqueous solutions of the NHS ester should be prepared immediately before use due to the rapid rate of hydrolysis. lumiprobe.com The final ROX-labeled conjugate should be stored under conditions appropriate for the biomolecule itself, typically frozen in aliquots and protected from light. jenabioscience.com
Table of Compounds
| Compound Name |
|---|
| ROX NHS ester, 6-isomer |
| Sodium dodecyl sulfate |
| N-hydroxysuccinimide |
| Dimethylformamide (DMF) |
| Dimethyl sulfoxide (DMSO) |
| Lysine |
| Serine |
| Threonine |
| Tyrosine |
| Arginine |
Future Directions and Emerging Research Avenues for Rox Nhs Ester, 6 Isomer
Rational Design and Synthesis of Next-Generation ROX Derivatives with Enhanced Properties
The development of novel rhodamine dyes is transitioning from trial-and-error approaches to a more design-based molecular engineering strategy. innovations-report.com This rational design focuses on fine-tuning the spectral and chemical properties of rhodamine derivatives to create next-generation probes with superior performance. researchgate.net Key areas of improvement include enhancing brightness, photostability, and achieving red-shifted emissions for deeper tissue penetration and in vivo imaging. wiley.comspringernature.com
Researchers are exploring various chemical modifications to achieve these enhanced properties. A notable strategy involves the replacement of the bridging oxygen atom in the xanthene core with a silicon atom, which can result in a significant redshift in emission wavelengths. mdpi.comrsc.org Another approach is the incorporation of four-membered azetidine (B1206935) rings, which has been shown to substantially increase both brightness and photostability. researchgate.net Furthermore, the introduction of different substituents on various parts of the molecular structure can alter color, brightness, cell permeability, and other key characteristics. wiley.com This allows for the creation of a diverse palette of rhodamine-based dyes tailored for specific biological applications. eurekalert.org
The overarching goal is to develop fluorophores with optimized quantum yields and photon budgets, which are critical for improving the resolution and clarity of advanced imaging techniques like super-resolution microscopy. innovations-report.comeurekalert.org The systematic exploration of structure-property relationships, aided by computational modeling, is paving the way for the creation of high-performance dyes that meet the stringent requirements of modern bio-imaging. innovations-report.com
Table 1: Strategies for Enhancing Rhodamine Dye Properties
| Modification Strategy | Resulting Enhancement | Reference |
| Replacement of bridging oxygen with silicon | Red-shifted emission | mdpi.comrsc.org |
| Incorporation of azetidine rings | Increased brightness and photostability | researchgate.net |
| Varied substituent introduction | Altered color, brightness, and cell permeability | wiley.com |
| Synergistic structural modifications | Increased brightness, photostability, and larger Stokes shift | researchgate.net |
Integration of ROX NHS Ester with Orthogonal Bioconjugation Chemistries (e.g., Click Chemistry)
While NHS ester chemistry is a robust method for labeling primary amines, the integration of ROX with orthogonal bioconjugation strategies, such as click chemistry, offers greater specificity and efficiency. Bioorthogonal reactions occur with high yields and selectivity in complex biological environments without interfering with native biochemical processes. nih.gov
One of the most prominent examples is the azide-alkyne cycloaddition, which allows for the specific attachment of ROX to molecules containing a bioorthogonal azide (B81097) or alkyne handle. Another powerful technique is the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles. researchgate.net This reaction is exceptionally fast and has been successfully used for the bioorthogonal labeling of both intracellular and extracellular targets with rhodamine derivatives. nih.govresearchgate.net
The development of fluorogenic probes that exhibit a "turn-on" fluorescence upon reaction is a particularly exciting area. In these systems, the fluorescence of the rhodamine dye is initially quenched and is restored upon successful bioconjugation, leading to a high signal-to-noise ratio. nih.govresearchgate.net This approach is highly beneficial for live-cell imaging, as it minimizes background fluorescence from unreacted probes. The combination of ROX NHS ester's reactivity with the specificity of click chemistry provides a powerful and versatile toolkit for labeling a wide range of biomolecules in their native environment.
Computational Modeling and Quantum Chemical Studies of ROX Fluorophores and Their Interactions
Computational chemistry and quantum chemical studies are becoming indispensable tools in the rational design and understanding of rhodamine-based fluorophores. mdpi.com These theoretical approaches allow researchers to predict the photophysical properties of new dye structures before their synthesis, saving significant time and resources. researchgate.net
Time-dependent density functional theory (TDDFT) is a widely used method to model the excited-state properties of rhodamine dyes and predict their absorption and emission wavelengths. mdpi.comresearchgate.net By combining TDDFT with appropriate solvation models, researchers can achieve high accuracy in predicting the fluorescence peaks of rhodamine derivatives, even in the near-infrared (NIR) region. mdpi.com This predictive power enables the systematic design of novel fluorophores with desired spectral properties. mdpi.com
Beyond predicting spectral characteristics, computational models are also used to study the interactions between rhodamine dyes and biomolecules, as well as their behavior in different environments like cell membranes. mdpi.com Molecular dynamics (MD) simulations can provide insights into how these dyes orient themselves within lipid bilayers and how their structure influences their permeability and cellular uptake. mdpi.com Furthermore, computational approaches are employed to understand and predict phenomena like twisted intramolecular charge transfer (TICT), which can affect the brightness of fluorescent materials. researchgate.net The close integration of computational and experimental studies is transforming dye chemistry from a trial-and-error process to a more predictable, design-based molecular engineering discipline. innovations-report.com
Development of High-Throughput Labeling Methodologies and Automation
The increasing demand for screening large libraries of compounds in drug discovery and biological research necessitates the development of high-throughput labeling and screening methodologies. researchgate.net Fluorescent dyes like ROX NHS ester are crucial components of these high-throughput screening (HTS) assays, providing sensitive and real-time detection of molecular interactions.
Automation is a key element in achieving high throughput. Automated liquid handling stations and robotic platforms are being employed to perform multi-step bioconjugation processes, including protein activation, labeling, and purification, in a parallel and reproducible manner. mt.comnih.gov These automated systems significantly reduce manual labor, minimize variability, and shorten the timelines for developing and optimizing conjugation protocols. nih.gov
The development of high-throughput compatible analytical methods, such as rapid chromatography, is also essential for characterizing the labeled products without creating a bottleneck in the workflow. nih.gov Furthermore, the design of novel fluorescent probes specifically for HTS is an active area of research. For instance, rhodamine-based fluorescent pH probes have been developed for high-throughput screening of microbial strains for industrial applications. rsc.org The continued development of automated platforms and specialized fluorescent probes will be critical for accelerating research in various fields, from drug discovery to materials science. mt.comwuxibiologics.com
Novel Applications in Live-Cell Imaging and In Vivo Sensing Platforms (pre-clinical research focus, excluding clinical trials)
The exceptional brightness and photostability of rhodamine derivatives make them ideal candidates for advanced live-cell imaging and in vivo sensing applications. rsc.orgrsc.org A major focus of current research is the development of far-red and near-infrared (NIR) emitting probes. rsc.orgrsc.org These longer wavelength dyes offer significant advantages for in vivo imaging, including deeper tissue penetration and reduced autofluorescence, leading to higher contrast images. rsc.orgrsc.org
Silicon-substituted rhodamines (SiRs) are a particularly promising class of fluorophores for these applications due to their far-red to NIR emission, high water solubility, and excellent photostability. rsc.org Researchers are designing SiR-based probes for a wide range of applications, including super-resolution microscopy, which allows for imaging beyond the diffraction limit of light. rsc.orgnih.gov
Another area of active development is the creation of "smart" or activatable probes that respond to specific biological events or analytes. researchgate.net These probes are designed to be non-fluorescent or "off" until they interact with their target, at which point they become brightly fluorescent or "on." This strategy has been used to develop probes that can sense changes in pH, detect enzymatic activity, or identify specific cell types, such as cancer cells. researchgate.netnih.govnih.gov The ability to visualize dynamic processes in living cells and organisms with high spatial and temporal resolution is a key driver for the continued innovation in rhodamine-based probes. rsc.org
Table 2: Applications of Rhodamine Derivatives in Live-Cell and In Vivo Imaging
| Application | Probe Type | Advantages | Reference |
| Super-resolution microscopy | Silicon-rhodamines (SiRs) | Far-red/NIR emission, high photostability | rsc.orgnih.gov |
| In vivo sensing | Activatable probes | High signal-to-noise ratio, real-time monitoring | researchgate.netnih.gov |
| Cancer cell imaging | Activatable probes with tuned uptake | High contrast between cancer and normal cells | researchgate.netnih.gov |
| Organelle targeting | Specifically functionalized rhodamines | Visualization of subcellular structures | researchgate.net |
Advanced Biosensing and Diagnostic Platform Development Utilizing ROX Conjugates
The unique photophysical properties of ROX and its derivatives are being harnessed to develop sophisticated biosensing and diagnostic platforms. rsc.org These platforms aim to provide highly sensitive and selective detection of a wide range of analytes, from metal ions to disease biomarkers. acs.orgacs.org
A common strategy in the design of rhodamine-based biosensors is the use of a spirolactam or spirolactone ring structure. acs.org In this "off" state, the molecule is colorless and non-fluorescent. Upon binding to the target analyte, the ring opens, restoring the conjugated system of the fluorophore and leading to a "turn-on" fluorescence response and a visible color change. acs.orgacs.org This approach has been successfully employed to create probes for detecting metal ions like Fe³⁺ and Hg²⁺. acs.orgacs.orgnih.gov
Beyond simple ion detection, rhodamine conjugates are being integrated into more complex diagnostic assays. rsc.orgnih.gov For example, they can be used as reporters in immunoassays and nucleic acid detection platforms. nih.gov The development of rhodamine derivatives with disease-therapeutic functions is also an emerging area, aiming to create "theranostic" agents that can both diagnose and treat diseases like cancer. rsc.orgnih.gov The versatility and tunability of the rhodamine scaffold make it a powerful tool for creating the next generation of biosensors and diagnostic tools.
Q & A
Q. What is the primary mechanism of ROX NHS ester, 6-isomer in labeling biomolecules?
ROX NHS ester reacts with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) via its NHS ester group, forming stable amide bonds. This covalent conjugation occurs optimally in neutral to slightly basic buffers (pH 7.5–9.0). For example, a protocol involves dissolving the dye in DMSO/DMF and mixing it with the target biomolecule in 0.1 M carbonate/borate buffer (pH 9.0) for 60 minutes at room temperature .
Q. What are the spectral properties of this compound?
The dye exhibits excitation/emission maxima at ~570–578 nm and 591–604 nm, respectively, making it suitable for instruments equipped with a ROX channel (e.g., qPCR) or red-fluorescence microscopy. Its photostability ensures minimal signal degradation during prolonged imaging .
Q. How should ROX NHS ester be stored to maintain stability?
Store lyophilized powder at -20°C in a desiccated, light-protected environment. Prepare working solutions fresh, as repeated freeze-thaw cycles or aqueous storage can hydrolyze the NHS ester, reducing labeling efficiency .
Advanced Research Questions
Q. How can conjugation efficiency be optimized for ROX NHS ester in protein labeling?
Use a 5–10-fold molar excess of dye to protein to account of hydrolysis. Maintain pH 8.5–9.0 (e.g., with 0.1 M NaHCO₃) and avoid amine-containing buffers (e.g., Tris). Post-reaction, purify conjugates via size-exclusion chromatography or dialysis to remove unreacted dye .
Q. Why is the 6-isomer preferred over the 5-isomer in oligonucleotide labeling?
The 6-isomer’s structural configuration minimizes steric hindrance during conjugation, improving reaction yields. Additionally, the 6-carboxyl aryl linker enhances stability under mild deprotection conditions compared to other isomers .
Q. How does ROX NHS ester’s solubility profile impact experimental design?
The dye is highly soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. For aqueous reactions, dissolve the dye in DMSO first (<10% final volume) to prevent precipitation. Pre-warming to 37°C and sonication can enhance solubility .
Q. What methods validate successful ROX conjugation to oligonucleotides or proteins?
- UV-Vis spectroscopy : Confirm dye incorporation via absorbance peaks at 570–578 nm.
- MALDI-TOF/MS : Detect mass shifts corresponding to dye addition (Δ ~631 Da for proteins; Δ ~631 Da per labeled amine in oligonucleotides).
- HPLC : Resolve conjugated vs. unconjugated species using reverse-phase columns .
Q. How does ROX NHS ester function as a passive reference in qPCR, and how to troubleshoot inconsistent results?
ROX normalizes fluorescence fluctuations caused by pipetting errors or tube geometry. Inconsistent signals may arise from suboptimal dye concentration (typically 200–400 nM) or incompatibility with master mixes. Titrate dye levels and validate with no-template controls .
Q. What are the limitations of ROX NHS ester compared to phosphoramidite-based labeling?
Phosphoramidite-based dyes (e.g., FAM) enable direct oligonucleotide synthesis but require harsh deprotection. ROX’s NHS ester avoids this by enabling post-synthetic labeling, preserving dye integrity. However, excess NHS ester must be rigorously removed to prevent nonspecific binding .
Q. How to address discrepancies in reported molecular weights (e.g., 631.67 vs. 516.2)?
The correct molecular weight is 631.67 g/mol (C₃₇H₃₃N₃O₇). Discrepancies may stem from typographical errors or confusion with related compounds (e.g., ROX acid). Always verify batch-specific Certificates of Analysis and characterize new lots via HPLC/NMR .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
